molecular formula C12H14N4O B6661785 N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide

N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide

Cat. No.: B6661785
M. Wt: 230.27 g/mol
InChI Key: HJICESLXERHVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide: is a heterocyclic compound that features both azetidine and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The indazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amine derivatives.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or inhibit specific kinases involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-1H-indazole-4-carboxamide
  • N-(pyrrolidin-3-ylmethyl)-1H-indazole-4-carboxamide
  • N-(piperidin-3-ylmethyl)-1H-indazole-4-carboxamide

Uniqueness

N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)-1H-indazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(14-6-8-4-13-5-8)9-2-1-3-11-10(9)7-15-16-11/h1-3,7-8,13H,4-6H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJICESLXERHVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CNC(=O)C2=C3C=NNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.